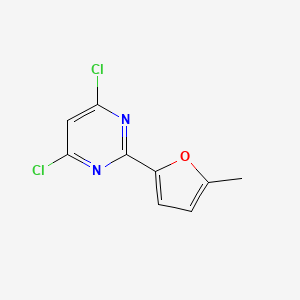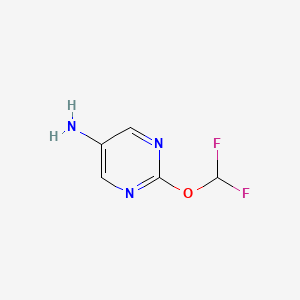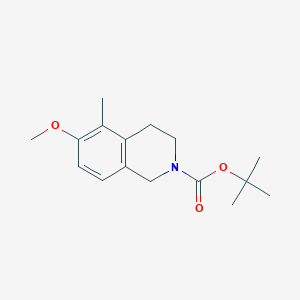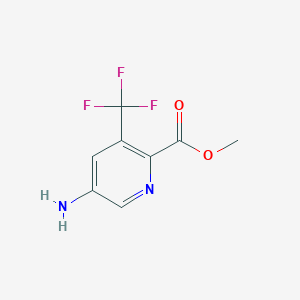
2-Bromo-3-fluoro-6-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-fluoro-6-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 6 are replaced by bromine, fluorine, and iodine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-6-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by iodination. The reaction conditions often involve the use of reagents such as lithium diisopropylamide (LDA) and iodine in tetrahydrofuran (THF) under inert atmosphere at low temperatures .
Industrial Production Methods: Industrial production methods for fluoropyridine compounds, including this compound, often utilize improved Blaz-Schiemann reactions or denitrification processes. These methods are designed to overcome the harsh reaction conditions and multiple side reactions typically associated with fluorination processes. The reactions are optimized for solvent selection and condition control to achieve higher yields suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-3-fluoro-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include copper(I) iodide and tert-butyl nitrite in acetonitrile at elevated temperatures.
Oxidation and Reduction Reactions: These reactions are less common but can be facilitated under specific conditions.
Common Reagents and Conditions:
Substitution: Copper(I) iodide, tert-butyl nitrite, acetonitrile.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-fluoro-6-iodopyridine is utilized in several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-3-fluoro-6-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing halogen atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. Under basic conditions, the compound can undergo heterolytic cleavage, forming reactive intermediates that interact with target molecules .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-6-fluoro-3-iodopyridine
- 3-Bromo-2-fluoro-6-iodopyridine
- 2-Fluoro-3-iodopyridine
Comparison: Compared to other halogenated pyridine derivatives, 2-Bromo-3-fluoro-6-iodopyridine is unique due to the specific arrangement of bromine, fluorine, and iodine atoms. This unique substitution pattern imparts distinct chemical properties, such as reduced basicity and altered reactivity, making it valuable for specific applications in synthetic chemistry and biological research .
Eigenschaften
Molekularformel |
C5H2BrFIN |
|---|---|
Molekulargewicht |
301.88 g/mol |
IUPAC-Name |
2-bromo-3-fluoro-6-iodopyridine |
InChI |
InChI=1S/C5H2BrFIN/c6-5-3(7)1-2-4(8)9-5/h1-2H |
InChI-Schlüssel |
RBNCYSWPRFHTDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1F)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)






![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)


